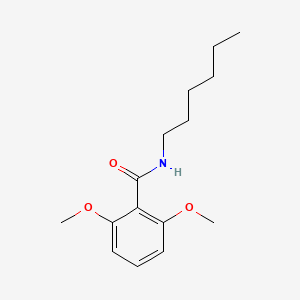

N-hexyl-2,6-dimethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-hexyl-2,6-dimethoxybenzamide is an organic compound with the molecular formula C15H23NO3 It is a derivative of benzamide, characterized by the presence of a hexyl group and two methoxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

N-hexyl-2,6-dimethoxybenzamide can be synthesized through the direct condensation of 2,6-dimethoxybenzoic acid with hexylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to activate the carboxylic acid group, followed by the addition of hexylamine to form the amide bond. The reaction is usually carried out under reflux conditions in an inert solvent like dichloromethane or toluene .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved yield, and reduced reaction times. The use of solid acid catalysts, such as diatomite earth immobilized with Lewis acidic ionic liquids, can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

N-hexyl-2,6-dimethoxybenzamide undergoes various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The amide group can be reduced to form the corresponding amine.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 2,6-dimethoxybenzoic acid or 2,6-dimethoxybenzaldehyde.

Reduction: Formation of N-hexyl-2,6-dimethoxybenzylamine.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-hexyl-2,6-dimethoxybenzamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential antibacterial and antioxidant properties.

Medicine: Explored for its potential use in drug discovery, particularly in the development of new therapeutic agents with anti-inflammatory and analgesic properties.

Mechanism of Action

The mechanism of action of N-hexyl-2,6-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions. The compound’s antibacterial activity is believed to result from its ability to disrupt bacterial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

N-hexyl-2,6-dimethoxybenzamide can be compared with other benzamide derivatives such as:

- 2,3-dimethoxybenzamide

- 3-acetoxy-2-methylbenzamide

- N-hexyl-2-aminobenzimidazole

These compounds share similar structural features but differ in their functional groups and substituents, which can significantly impact their chemical reactivity and biological activity. For example, 2,3-dimethoxybenzamide has been shown to exhibit effective antioxidant and antibacterial activities, similar to this compound .

Conclusion

This compound is a versatile compound with a wide range of applications in scientific research and industry. Its unique chemical structure allows it to undergo various reactions, making it a valuable intermediate in organic synthesis. Additionally, its potential biological activities make it a promising candidate for further investigation in the fields of medicine and biology.

Biological Activity

N-hexyl-2,6-dimethoxybenzamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, efficacy in various models, and potential therapeutic implications.

Chemical Structure and Properties

This compound belongs to the class of benzamide derivatives, characterized by a hexyl chain and two methoxy groups at the 2 and 6 positions of the benzene ring. This structural configuration is critical for its biological activity, influencing both its pharmacokinetic properties and interaction with biological targets.

The primary mechanism through which this compound exerts its biological effects appears to be related to its interaction with heat shock proteins (Hsp). Hsp27, in particular, has been shown to play a significant role in cancer cell survival and drug resistance. The compound may inhibit Hsp27's protective effects against apoptosis, thereby promoting cancer cell death. Studies indicate that compounds with similar structures have demonstrated strong inhibitory activity against various human cancer cell lines at subnanomolar concentrations .

In Vitro Studies

Research has shown that this compound can induce apoptosis in cancer cells. For example:

- Cell Proliferation Inhibition : In studies involving human cancer cell lines, compounds structurally related to this compound exhibited significant inhibition of cell proliferation at low concentrations. Specifically, analogs demonstrated IC50 values in the subnanomolar range .

- Caspase Activation : The compound has been linked to increased levels of cleaved caspase 3 and poly ADP-ribose polymerase (PARP), suggesting that it activates apoptotic pathways .

Case Studies

A notable case study involved the treatment of SKBR-3 breast cancer cells with this compound. The treatment led to:

- Sub-G1 Phase Cell Accumulation : Indicating an increase in apoptotic cells.

- Caspase Activation : Marked increases in cleaved caspase 3 and PARP levels were observed after 24 hours of treatment .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the benzamide structure significantly impact biological activity. The presence of electron-donating groups on the benzene ring enhances activity, while flexible alkyl chains can diminish it. This suggests that the benzyl moiety is crucial for maintaining the compound's efficacy .

Properties

Molecular Formula |

C15H23NO3 |

|---|---|

Molecular Weight |

265.35 g/mol |

IUPAC Name |

N-hexyl-2,6-dimethoxybenzamide |

InChI |

InChI=1S/C15H23NO3/c1-4-5-6-7-11-16-15(17)14-12(18-2)9-8-10-13(14)19-3/h8-10H,4-7,11H2,1-3H3,(H,16,17) |

InChI Key |

ZZJRNVPYVSSHKC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCNC(=O)C1=C(C=CC=C1OC)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.